
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a thiadiazole ring substituted with methyl and methylsulfanyl groups, as well as a carboxamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate methyl ketone in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Polar solvents such as ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the cyclization process
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted thiadiazoles
Applications De Recherche Scientifique
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- N,2,2-Trimethyl-5-(ethylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxylate
Uniqueness
N,2,2-Trimethyl-5-(methylsulfanyl)-1,3,4-thiadiazole-3(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and methylsulfanyl groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
89578-89-2 |
|---|---|
Formule moléculaire |
C7H13N3OS2 |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
N,2,2-trimethyl-5-methylsulfanyl-1,3,4-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C7H13N3OS2/c1-7(2)10(5(11)8-3)9-6(12-4)13-7/h1-4H3,(H,8,11) |
Clé InChI |
HMYUKLZPRZALBB-UHFFFAOYSA-N |
SMILES canonique |
CC1(N(N=C(S1)SC)C(=O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



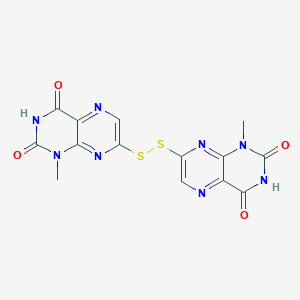
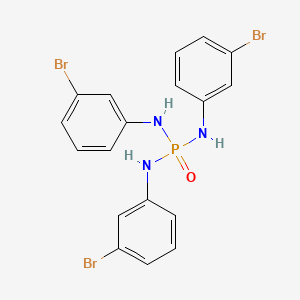
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
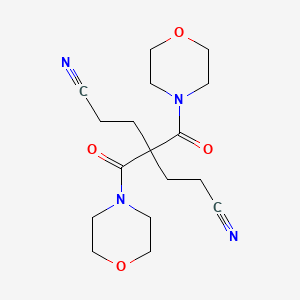
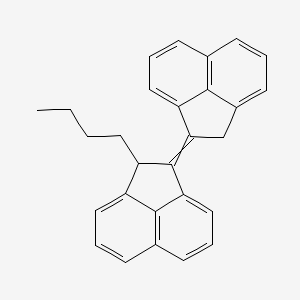
![2,3-Bis[(4-iodophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14381975.png)

![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
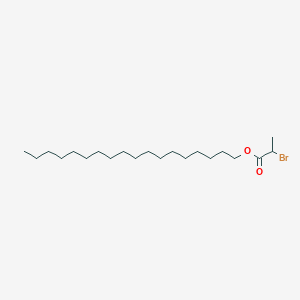
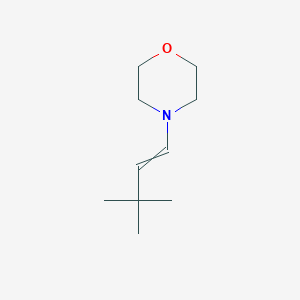
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)

